molecular formula C11H15NO2 B092028 N-Ethyl-N-phenylurethane CAS No. 1013-75-8

N-Ethyl-N-phenylurethane

Cat. No. B092028
CAS RN: 1013-75-8
M. Wt: 193.24 g/mol
InChI Key: XEFYPTRGVWLMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-phenylurethane is a chemical compound with the molecular formula C11H15NO2 . It is used as a reference material in food and beverage testing .


Physical And Chemical Properties Analysis

N-Ethyl-N-phenylurethane is a compound with a molecular weight of 193.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 266.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an exact mass of 193.110278721 g/mol and a monoisotopic mass of 193.110278721 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • Photochemical Reactions : N-Ethyl-N-phenylurethane undergoes photo-Fries rearrangement under UV irradiation, forming polymeric materials and monomeric products like ethyl anthranilate and ethyl p-aminobenzoate, alongside dissociation products such as aniline (Belluŝ & Schaffner, 1968). The rearrangement's quantum yields and effects of different conditions like irradiation time, concentration, and solvents have also been studied (Noack & Schwetlick, 1974).

  • Thermal Degradation : Ethylene bis(N-phenylcarbamate), a model of polyurethane, shows degradation through a process involving the formation of products like 3-phenyl-2-oxazolidone, carbon dioxide, and aniline. This provides insights into the degradation pathways of polyurethanes (Beachell & Son, 1964).

  • Polyurethane Characterization : Mixed ethyl phenylurethane/titania particles have been synthesized and characterized, showing changes in chemical composition, structure, and phase under different conditions. This research contributes to understanding the properties of polyurethanes in various applications (Durand-Keklikian & Partch, 1989).

  • Application in Protective Clothing : N-chloro hydantoin functionalized polyurethane fibers have been developed for decontamination of chemical warfare agents. This illustrates an application in creating protective materials against hazardous substances (Choi et al., 2018).

  • Molecular Weight Determination : The high-frequency heating technique has been used for the chemical degradation of polyester-polyurethanes, where phenylisocyanate effectively decomposes the urethane bond. This method aids in quick molecular weight determination of polyurethanes (Nakamura et al., 2007).

  • Photo-decomposition Studies : The photo-decomposition mechanism of polyurethane based on ethyl N-phenylcarbamate has been studied, revealing insights into the effects of different quenchers and oxygen on this process (Osawa & Nagashima, 1979).

properties

IUPAC Name

ethyl N-ethyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYPTRGVWLMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143829
Record name Carbanilic acid, N-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-phenylurethane

CAS RN

1013-75-8
Record name Carbamic acid, N-ethyl-N-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, N-ethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-phenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbanilic acid, N-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl ethyl(phenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-N-PHENYLURETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCE035VYFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBANILIC ACID, N-ETHYL-, ETHYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-phenylurethane
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-phenylurethane
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N-phenylurethane
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N-phenylurethane
Reactant of Route 5
Reactant of Route 5
N-Ethyl-N-phenylurethane
Reactant of Route 6
Reactant of Route 6
N-Ethyl-N-phenylurethane

Citations

For This Compound
1
Citations
R Hofer, S Graf, S Christen - Forensic science international, 2017 - Elsevier
Unburned propellant powder particles in gunshot residue (GSR) were detected at near infrared by optical excitation in the visible wavelength range. A series of ammunition (different …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.